molecular formula C6H10O2 B057030 1-(Oxolan-3-yl)ethan-1-one CAS No. 114932-86-4

1-(Oxolan-3-yl)ethan-1-one

Cat. No.: B057030
CAS No.: 114932-86-4
M. Wt: 114.14 g/mol
InChI Key: HJYVFFLYCSUEOE-UHFFFAOYSA-N
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Description

Tafamidis meglumine is a benzoxazole derivative that functions as a selective stabilizer of the transthyretin protein. It is primarily used to treat transthyretin-mediated amyloidosis, a condition characterized by the misfolding and aggregation of transthyretin, leading to amyloid deposits in various tissues. This compound is marketed under the trade names Vyndaqel and Vyndamax .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tafamidis meglumine involves the formation of the benzoxazole core, followed by the introduction of the dichlorophenyl group. The process typically includes:

Industrial Production Methods: Industrial production of tafamidis meglumine often employs a one-pot synthesis method to streamline the process and improve yield. This method involves combining the necessary reactants in a single reaction vessel, followed by purification steps to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of tafamidis meglumine, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Tafamidis meglumine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the stabilization of protein structures.

    Biology: Researchers use it to investigate the mechanisms of protein misfolding and aggregation.

    Medicine: Tafamidis meglumine is extensively studied for its therapeutic potential in treating transthyretin-mediated amyloidosis and other related conditions.

    Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Tafamidis meglumine exerts its effects by binding to the transthyretin tetramer at the thyroxine binding sites. This binding stabilizes the tetramer, preventing its dissociation into monomers, which are prone to misfolding and aggregation. By stabilizing the tetramer, tafamidis meglumine reduces the formation of amyloid fibrils, thereby mitigating the progression of amyloidosis .

Comparison with Similar Compounds

Uniqueness of Tafamidis Meglumine: Tafamidis meglumine is unique in its high affinity and selectivity for transthyretin, making it particularly effective in stabilizing the protein and preventing amyloidogenesis. Its specific binding to the thyroxine binding sites distinguishes it from other compounds that may have broader or less specific mechanisms of action .

Properties

IUPAC Name

1-(oxolan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYVFFLYCSUEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114932-86-4
Record name 1-(oxolan-3-yl)ethan-1-one
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